molecular formula C11H12N2OS B2839586 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole CAS No. 2034551-24-9

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole

Cat. No.: B2839586
CAS No.: 2034551-24-9
M. Wt: 220.29
InChI Key: OKIUSBYBZJJBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features both a benzothiazole and an azetidine ring. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the methoxy group and the azetidine ring in this compound potentially enhances its pharmacological properties.

Chemical Reactions Analysis

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its combined azetidine and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-8-6-13(7-8)11-12-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIUSBYBZJJBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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